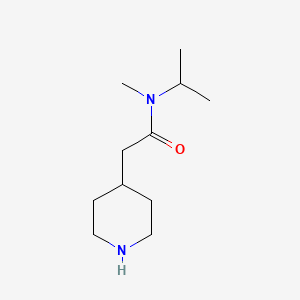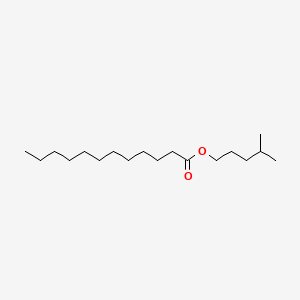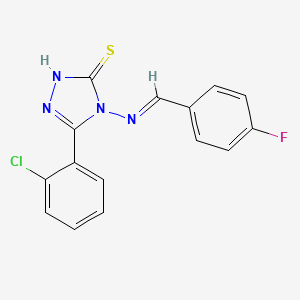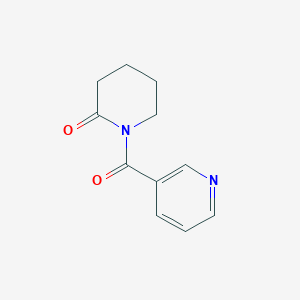
N-nicotinoyl-2-piperidone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-nicotinoyl-2-piperidone is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds with piperidine moiety are widely used in the pharmaceutical industry due to their significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-nicotinoyl-2-piperidone can be achieved through various methods. One common approach involves the reaction of 2-piperidone with nicotinic acid or its derivatives under suitable conditions. The reaction typically requires a catalyst and may involve steps such as cyclization, hydrogenation, or amination .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes, use of advanced catalysts, and stringent control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-nicotinoyl-2-piperidone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of this compound .
Scientific Research Applications
N-nicotinoyl-2-piperidone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of N-nicotinoyl-2-piperidone involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-nicotinoyl-2-piperidone include other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant properties.
Evodiamine: Exhibits anticancer and anti-inflammatory activities.
Matrine: Known for its antiproliferative effects on cancer cells
Uniqueness
This compound is unique due to its specific structure and the presence of both nicotinoyl and piperidone moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
1-(pyridine-3-carbonyl)piperidin-2-one |
InChI |
InChI=1S/C11H12N2O2/c14-10-5-1-2-7-13(10)11(15)9-4-3-6-12-8-9/h3-4,6,8H,1-2,5,7H2 |
InChI Key |
OBJOMGXPOMFNQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12050871.png)


![2-Amino-2-[4-(benzyloxy)phenyl]ethanol](/img/structure/B12050892.png)
![methyl 4-[({[(5E)-5-benzylidene-4-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12050893.png)
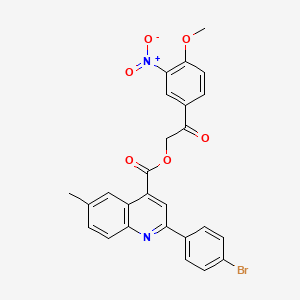

![7-[(2E)-3-chloro-2-butenyl]-8-(hexylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12050908.png)

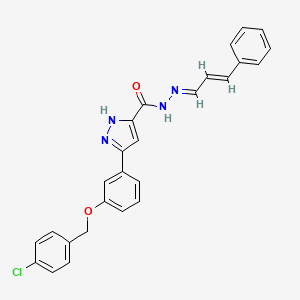
![methyl (2E)-2-(2-ethoxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12050934.png)
